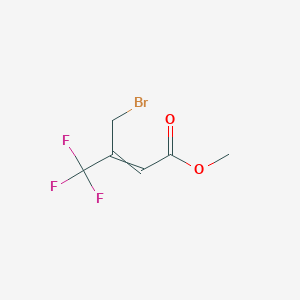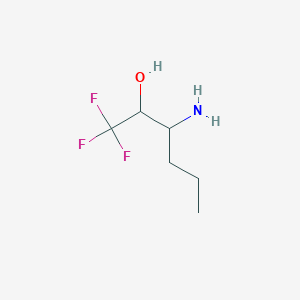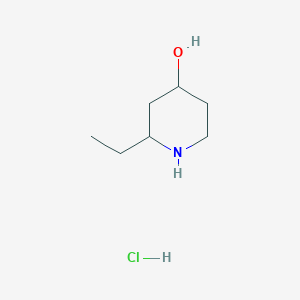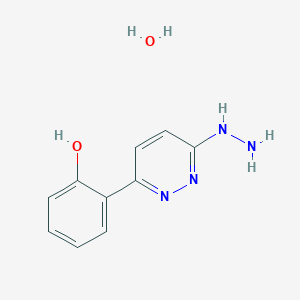
3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester is an important organic compound with the molecular formula C6H6BrF3O2 and a molecular weight of 247.01 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester typically involves the bromination of 4,4,4-trifluoro-2-butenoic acid methyl ester. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes, utilizing bromine or other brominating agents under optimized conditions to achieve high yields and purity. The reaction conditions are carefully monitored to prevent over-bromination and to ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromine atom in substitution reactions.
Electrophiles: Electrophiles can add to the double bond in the compound.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used to modify the oxidation state of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with electrophiles can produce addition products .
Scientific Research Applications
3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester is used in a wide range of scientific research applications, including:
Chemistry: It is employed in the synthesis of various organic compounds, including trifluoromethylated hydrindenes.
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethylated compounds on biological systems.
Medicine: Research on this compound includes its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester exerts its effects involves its reactivity with various molecular targets. The bromine atom and the trifluoromethyl group play key roles in its interactions with other molecules. The compound can participate in nucleophilic substitution reactions, addition reactions, and other chemical processes, depending on the specific conditions and targets involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid propyl ester: Similar in structure but with a propyl ester group instead of a methyl ester group.
4,4,4-Trifluoro-3-methyl-2-butenoic acid: Lacks the bromomethyl group but shares the trifluoromethyl and butenoic acid structure.
4-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group and a bromine atom but differs in the overall structure.
Uniqueness
3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester is unique due to the presence of both a bromomethyl group and a trifluoromethyl group, which confer distinct reactivity and properties. This combination makes it particularly valuable in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C6H6BrF3O2 |
|---|---|
Molecular Weight |
247.01 g/mol |
IUPAC Name |
methyl 3-(bromomethyl)-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C6H6BrF3O2/c1-12-5(11)2-4(3-7)6(8,9)10/h2H,3H2,1H3 |
InChI Key |
CFNILYYCEKMLNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(CBr)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[2.2.2]oct-3-yl(phenyl)thiophen-2-ylmethanol](/img/structure/B15148304.png)

![2-[({4-[(Biphenyl-4-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B15148324.png)

![2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzamide](/img/structure/B15148334.png)
methanone](/img/structure/B15148345.png)
![N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-(4-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B15148357.png)
![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15148364.png)
![N-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B15148368.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B15148373.png)




